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molecular formula C11H12FNO4 B114885 Tert-butyl 2-fluoro-4-nitrobenzoate CAS No. 157665-46-8

Tert-butyl 2-fluoro-4-nitrobenzoate

Cat. No. B114885
M. Wt: 241.22 g/mol
InChI Key: ISOZHNCXGVENLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562844B2

Procedure details

tert-Butyl 2-fluoro-4-nitrobenzoate (24.2 g, 0.100 mol) was added to a warm (95° C.) solution of ammonium chloride (53.5 g, 1.00 mol), dissolved in ethanol (300 ml) and water (150 ml). Iron powder (325 mesh, 16.8 g, 0.300 mol) was added with stirring in small portions over ca. 1 h. The reaction mixture was stirred and heated at 95° C. for another 30 minutes and then filtered while still warm. The filter cake was washed thoroughly with excess ethanol. The filtrate and washings were diluted with water (1 L) and extracted with ether (3×150 ml). Combined ether extracts were washed with water and brine, dried (MgSO4), and evaporated to give the product as an off-white solid (21.1 g, 98%); mp 100-101° C. 1H NMR.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
16.8 g
Type
catalyst
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:3]=1[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].[Cl-].[NH4+]>C(O)C.O.[Fe]>[C:7]([O:6][C:4](=[O:5])[C:3]1[CH:11]=[CH:12][C:13]([NH2:15])=[CH:14][C:2]=1[F:1])([CH3:10])([CH3:8])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
FC1=C(C(=O)OC(C)(C)C)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
53.5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
16.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring in small portions over ca. 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
while still warm
WASH
Type
WASH
Details
The filter cake was washed thoroughly with excess ethanol
ADDITION
Type
ADDITION
Details
The filtrate and washings were diluted with water (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×150 ml)
WASH
Type
WASH
Details
Combined ether extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=C(C=C(C=C1)N)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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